molecular formula C14H17F3N2O2 B8285100 3-[4-(3-Trifluoromethylphenyl)-1-piperazinyl]propionic acid

3-[4-(3-Trifluoromethylphenyl)-1-piperazinyl]propionic acid

Cat. No. B8285100
M. Wt: 302.29 g/mol
InChI Key: GDTCVEVTIDTQKL-UHFFFAOYSA-N
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Description

3-[4-(3-Trifluoromethylphenyl)-1-piperazinyl]propionic acid is a useful research compound. Its molecular formula is C14H17F3N2O2 and its molecular weight is 302.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H17F3N2O2

Molecular Weight

302.29 g/mol

IUPAC Name

3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propanoic acid

InChI

InChI=1S/C14H17F3N2O2/c15-14(16,17)11-2-1-3-12(10-11)19-8-6-18(7-9-19)5-4-13(20)21/h1-3,10H,4-9H2,(H,20,21)

InChI Key

GDTCVEVTIDTQKL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC(=O)O)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

The reaction mixture of 1-(3-trifluoromethylphenyl)piperazine (510 mg, 2.2 mmol), ethyl 3-bromopropionate (500 mg, 2.7 mmol), sodium bicarbonate (300 mg, 3.5 mmol) and ethanol (15 ml) was refluxed for 3 h till the amine disappeared completely. After the mixture was filtered, the resulting solid was dissolved in 5 ml dioxane and 14 ml 5% sodium hydroxide solution. The mixture was stirred at room temperature overnight, then it was acidified with concentrated hydrogen chloride. Solid was filtered and washed with water, and then dried to give 500 mg 3-[4-(3-trifluoromethylphenyl)-1-piperazinyl]propionic acid as a white solid, mp 228-230° C.
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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